5-(Benzenesulfonyl)-2-hydroxydecan-4-one
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Overview
Description
5-(Benzenesulfonyl)-2-hydroxydecan-4-one is an organic compound that features a benzenesulfonyl group attached to a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-2-hydroxydecan-4-one typically involves the sulfonation of benzene followed by subsequent reactions to introduce the hydroxy and decanone functionalities. One common method involves the reaction of benzenesulfonyl chloride with a suitable decanone derivative under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid and benzene, followed by further functionalization steps to introduce the hydroxy and decanone groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-2-hydroxydecan-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol .
Scientific Research Applications
5-(Benzenesulfonyl)-2-hydroxydecan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-2-hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the hydroxy and decanone functionalities.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of 5-(Benzenesulfonyl)-2-hydroxydecan-4-one.
Sulfonamides: A class of compounds that share the sulfonyl group and have similar biological activities
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group with a hydroxydecanone backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
88703-52-0 |
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Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-hydroxydecan-4-one |
InChI |
InChI=1S/C16H24O4S/c1-3-4-6-11-16(15(18)12-13(2)17)21(19,20)14-9-7-5-8-10-14/h5,7-10,13,16-17H,3-4,6,11-12H2,1-2H3 |
InChI Key |
QBQVLOMLCUDTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)CC(C)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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